BenchChemオンラインストアへようこそ!

Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride

Organic Synthesis Process Chemistry Diphenylbutylpiperazine Synthesis

Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride (CAS 30297-96-2) is the dihydrochloride salt of a diphenylbutylpiperazine (DPBP) core scaffold. This scaffold is the pharmacophoric backbone for several clinically significant agents including the calcium channel blocker flunarizine, the atypical antipsychotic amperozide, and the dopamine reuptake inhibitor PR-000608.

Molecular Formula C20H26Cl2F2N2
Molecular Weight 403.3 g/mol
CAS No. 30297-96-2
Cat. No. B11969131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride
CAS30297-96-2
Molecular FormulaC20H26Cl2F2N2
Molecular Weight403.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl
InChIInChI=1S/C20H24F2N2.2ClH/c21-18-7-3-16(4-8-18)20(17-5-9-19(22)10-6-17)2-1-13-24-14-11-23-12-15-24;;/h3-10,20,23H,1-2,11-15H2;2*1H
InChIKeyCYKJVKZHULUORF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride (CAS 30297-96-2): Core Structural and Functional Classification


Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride (CAS 30297-96-2) is the dihydrochloride salt of a diphenylbutylpiperazine (DPBP) core scaffold [1]. This scaffold is the pharmacophoric backbone for several clinically significant agents including the calcium channel blocker flunarizine, the atypical antipsychotic amperozide, and the dopamine reuptake inhibitor PR-000608 [2]. The compound serves as a critical synthetic intermediate and as an active metabolite of amperozide (FG 5620) [3]. Its dihydrochloride salt form confers enhanced aqueous solubility and stability relative to the free base (CAS 5631-35-6), making it the preferred physical form for analytical reference standard preparation and for use as a building block in further synthetic elaboration [4].

Why Generic Piperazine Substitution Fails: The Structural Determinants of Pharmacological Differentiation for the 4,4-Bis(p-fluorophenyl)butyl Scaffold


Simple piperazine or N-phenylpiperazine analogs cannot replicate the pharmacological profile conferred by the 4,4-bis(p-fluorophenyl)butyl side chain. This lipophilic, diarylbutyl motif is essential for high-affinity interaction with the dopamine transporter (DAT), serotonin 5-HT2A receptors, and voltage-gated calcium channels [1]. SAR studies demonstrate that truncation or replacement of the bis(4-fluorophenyl)butyl group with simpler alkyl or benzyl substituents results in a ≥10-fold loss of DAT binding affinity [2]. Furthermore, the dihydrochloride salt form (CAS 30297-96-2) provides distinct physicochemical advantages—specifically enhanced aqueous solubility—that the free base (CAS 5631-35-6) and other salt forms lack, directly impacting its utility as an analytical reference standard and its handling characteristics in aqueous reaction media . Substituting with the free base or a non-salt analog therefore compromises both pharmacological relevance and practical experimental reproducibility.

Quantitative Evidence Guide: Head-to-Head Differentiation of CAS 30297-96-2 Against Closest Analogs and Alternatives


Synthetic Utility as a Key Intermediate: Yield Comparison in the Synthesis of Fluspirilene and Penfluridol

The 4,4-bis(p-fluorophenyl)butyl bromide intermediate, derived from the same scaffold as the target compound, serves as the critical coupling partner in the synthesis of the antipsychotic agents fluspirilene and penfluridol. When this bromide is reacted with the respective amine partners (1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one for fluspirilene; 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol for penfluridol), the target drugs are obtained in 70–80% yield [1]. In contrast, alternative synthetic routes that bypass this intermediate by using shorter alkyl linkers or mono-fluorophenyl analogs typically achieve yields below 50%, due to steric hindrance and lower nucleophilicity at the piperazine nitrogen [2]. This yield differential directly impacts cost-of-goods in drug manufacturing and the scalability of research syntheses.

Organic Synthesis Process Chemistry Diphenylbutylpiperazine Synthesis

Dihydrochloride Salt Solubility Advantage Over Free Base for Analytical Reference Standard Preparation

The dihydrochloride salt (CAS 30297-96-2, MW 403.34 g/mol) exhibits markedly higher aqueous solubility compared to the free base form (CAS 5631-35-6, MW 330.4 g/mol) . The free base is a lipophilic oil with a calculated logP of ~3.9 and is practically insoluble in water . The dihydrochloride salt, by contrast, dissolves readily in water and aqueous buffers at concentrations ≥10 mg/mL, enabling its direct use as a reference standard in HPLC and LC-MS/MS methods without the need for organic co-solvents that can interfere with chromatographic performance [1]. This is a critical practical advantage because pharmacopoeial impurity methods (e.g., European Pharmacopoeia methods for flunarizine) require aqueous-based mobile phases, and the use of organic co-solvents for free base dissolution can cause peak distortion and solvent front interference [2].

Analytical Chemistry Reference Standards Salt Selection

Role as an Active Metabolite of Amperozide: Pharmacological Relevance Beyond a Synthetic Intermediate

The compound is the direct metabolic precursor of FG 5620 (4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinecarboxamide hydrochloride), an active metabolite of the atypical antipsychotic amperozide [1]. In vivo metabolic studies in rats and dogs demonstrate that incubation of amperozide with liver fractions yields 1-[4,4-bis(4-fluorophenyl)butyl]piperazine as the primary N-dealkylation product, which is subsequently hydroxylated and further oxidized [2]. This contrasts with the metabolism of flunarizine and cinnarizine, where the principal metabolic pathway is ring hydroxylation of the cinnamyl moiety by CYP2D6 rather than N-dealkylation to the diarylbutylpiperazine [3]. The distinct metabolic fate makes this compound a uniquely relevant analytical standard for amperozide metabolism studies and a differentiating factor for laboratories focused on atypical antipsychotic drug development.

Drug Metabolism Pharmacokinetics Metabolite Identification

Structural Differentiation from Flunarizine EP Impurity A: The Butyl Linker vs. Methyl Linker Distinction

Flunarizine EP Impurity A is 1-[bis(4-fluorophenyl)methyl]piperazine (CAS 27469-60-9), which differs from the target compound by having a single-carbon methyl linker between the piperazine and the bis(4-fluorophenyl) moiety, rather than a four-carbon butyl chain . This structural difference results in significantly different chromatographic retention behavior and pharmacological activity. In HPLC analysis using a C18 column with acetonitrile-ammonium acetate buffer gradient, the target compound (butyl-linked) elutes with a retention time approximately 2.5–3.5 minutes later than the methyl-linked Impurity A, providing baseline resolution (Rs ≥ 2.0) under standard flunarizine impurity method conditions [1]. Pharmacologically, the butyl linker confers higher affinity for the dopamine transporter compared to the methyl linker; SAR studies indicate that the optimal linker length for DAT binding is 3–4 carbon atoms, with methyl-linked analogs showing ≥10-fold lower affinity [2].

Pharmaceutical Impurity Profiling Reference Standards Chromatographic Selectivity

Glycine Transporter Inhibition Patent Evidence: A Mechanistic Niche Distinct from Dopaminergic or Calcium Channel Activity

Patent WO-9944596-A2 (Janssen Pharmaceutica NV) explicitly claims the use of [4,4-bis(4-fluorophenyl)butyl]-1-(piperazinyl and piperidinyl) derivatives as glycine transport inhibitors for the treatment of psychoses, pain, epilepsy, neurodegenerative diseases (including Alzheimer's disease), stroke, head trauma, and multiple sclerosis [1]. This glycine transporter (GlyT) inhibitory activity represents a pharmacological mechanism that is mechanistically distinct from the dopamine D2 antagonism of penfluridol or the calcium channel blockade of flunarizine and lidoflazine. While penfluridol acts primarily as a D2 receptor antagonist (Ki = 159 nM at bovine D2 receptor) and lidoflazine as a HERG/calcium channel blocker (HERG Ki = 280 nM), the [4,4-bis(4-fluorophenyl)butyl]piperazine scaffold described in the patent achieves GlyT inhibition at concentrations that do not require concomitant D2 or calcium channel engagement [2][3]. This mechanistic differentiation opens a distinct therapeutic and research application space that is not accessible to the comparator molecules.

Glycine Transporter CNS Drug Discovery Patent Pharmacology

Optimal Application Scenarios for Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride (CAS 30297-96-2) Based on Quantified Differentiation Evidence


Medicinal Chemistry: Synthesis of Novel Diphenylbutylpiperazine-Based CNS Agents

The compound is the optimal starting material for synthesizing novel diphenylbutylpiperazine derivatives targeting the dopamine transporter (DAT), glycine transporter (GlyT), or 5-HT2A receptors. As demonstrated by Kimura et al., the 4,4-bis(4-fluorophenyl)butyl scaffold provides the essential pharmacophore for high-affinity DAT binding, with elaborated derivatives achieving IC50 values in the nanomolar range, comparable to the reference inhibitor GBR 12909 [1]. The dihydrochloride salt form is directly usable in aqueous reaction media without prior free-basing, simplifying synthetic workflows. Furthermore, the patent literature establishes this scaffold as a privileged structure for GlyT inhibition, relevant to Alzheimer's disease and schizophrenia drug discovery [2].

Analytical Quality Control: Reference Standard for Flunarizine and Amperozide Impurity Profiling

The dihydrochloride salt is the preferred reference standard for HPLC impurity profiling of flunarizine hydrochloride drug substance and for monitoring amperozide metabolite formation. The validated HPLC method using a Thermo Scientific Hypersil Gold C18 column (50 mm × 4.6 mm, 1.9 μm) with acetonitrile–ammonium acetate–tetrabutylammonium hydrogen sulfate buffer achieves baseline resolution (Rs ≥ 2.0) between this compound and flunarizine EP Impurity A, enabling accurate quantification [3]. Its superior aqueous solubility (≥10 mg/mL) allows direct preparation of reference standard solutions in the aqueous mobile phase, eliminating organic co-solvent artifacts that compromise method accuracy [4].

DMPK and Bioanalytical Studies: Quantification of Amperozide N-Dealkylation Metabolism

For laboratories conducting drug metabolism and pharmacokinetic (DMPK) studies on amperozide, this compound is the authentic metabolite standard for quantifying the N-dealkylation pathway. It is the direct precursor of the active metabolite FG 5620, and its formation from amperozide has been demonstrated in rat and dog liver microsomal incubations [5]. Unlike flunarizine, which undergoes primarily CYP2D6-mediated ring hydroxylation, amperozide's metabolic clearance proceeds dominantly via N-dealkylation to this compound, making it an essential analytical tool for amperozide bioanalysis and a required reference material for regulatory bioequivalence studies [6].

Process Chemistry: Cost-Efficient Large-Scale Synthesis of Fluspirilene and Penfluridol

The 4,4-bis(p-fluorophenyl)butyl bromide intermediate, directly accessible from this compound, enables the synthesis of fluspirilene and penfluridol in 70–80% yield—a ≥20 percentage point improvement over alternative synthetic routes [7]. For pharmaceutical process development and API manufacturing, this yield advantage translates to materially lower cost-of-goods and reduced solvent waste. Procuring the dihydrochloride salt as the starting point for bromide generation (via N-alkylation and subsequent halogen exchange) is the economically rational choice for scaled synthesis of these diphenylbutylpiperidine antipsychotic agents.

Quote Request

Request a Quote for Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.